3,4,5-Trihydroxybenzhydrazide

Descripción general

Descripción

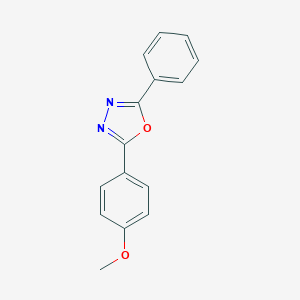

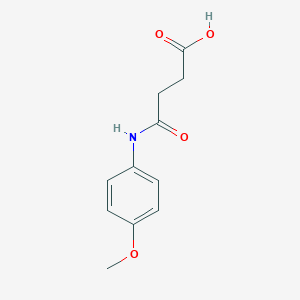

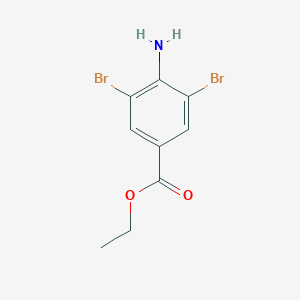

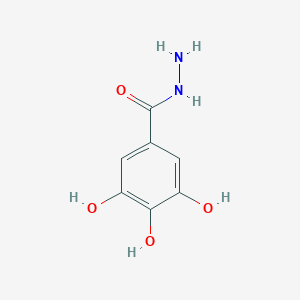

3,4,5-Trihydroxybenzhydrazide is a chemical compound with the molecular formula C7H8N2O4 . It is also known by other names such as gallic hydrazide and gallic acid hydrazone .

Synthesis Analysis

The synthesis of 3,4,5-Trihydroxybenzhydrazide involves the reaction of methyl 3,4,5-trihydroxybenzoate (methyl gallate) with hydrazine monohydrate to give 3,4,5-trihydroxybenzohydrazide (galloyl hydrazide) .Molecular Structure Analysis

The molecular structure of 3,4,5-Trihydroxybenzhydrazide has been determined by various methods including DFT calculations using the BP86-D functional and a TZP basis set . The InChI code for this compound isInChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13) . Physical And Chemical Properties Analysis

3,4,5-Trihydroxybenzhydrazide has a molecular weight of 184.15 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 184.04840674 g/mol .Relevant Papers One relevant paper found discusses the dual inhibitory effect of 3,4,5-trihydroxybenzaldehyde, a related compound, on matrix metalloproteinase 9 . This suggests potential biological activities of 3,4,5-Trihydroxybenzhydrazide that could be explored in future research.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Metal Complexes : A new hydrazide Schiff base ligand derived from 3,4,5-trihydroxybenzhydrazide was prepared and used to react with different metal ions (Ni(II), Cu(II), Zn(II), and Cd(II)). These complexes were characterized for their physical and chemical properties (Alhadi et al., 2012).

Antioxidant Activity of Heterocyclic Compounds : Heterocyclic compounds bearing a 3,4,5-trimethoxybenzyloxy group, related to 3,4,5-trihydroxybenzhydrazide, were synthesized and evaluated for their antioxidant activities. These activities were compared using assays like DPPH and FRAP (Kareem et al., 2016).

Application in Biological and Medical Fields : Gallic acid (3,4,5-trihydroxybenzoic acid), closely related to 3,4,5-trihydroxybenzhydrazide, has been extensively used in biological, medical, and chemical industries. Its preparation and applications in various fields were reviewed, highlighting its importance and potential for future developments (Zhong, 2010).

Synthesis of Novel Triazole Derivatives for Antioxidant Activity : New triazole compounds were synthesized from 3,4,5-trihydroxybenzhydrazide derivatives and evaluated for their potential antioxidant activities. These activities were benchmarked against standard antioxidants (Yüksek et al., 2015).

Development of Covalent Organic Frameworks : A modulation approach with 4-hydroxybenzhydrazide, a compound structurally similar to 3,4,5-trihydroxybenzhydrazide, was used to construct covalent organic frameworks for the extraction of phthalate esters, demonstrating its application in material science (Guo et al., 2019).

Synthesis of Heterocyclic Compounds for Pharmaceutical Applications : Aminobenzhydrazide, related to 3,4,5-trihydroxybenzhydrazide, was used to prepare new heterocyclic compounds and Schiff bases, highlighting its utility in the development of pharmaceuticals (Hassan, 2010).

Propiedades

IUPAC Name |

3,4,5-trihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCVSPDPLQWYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343861 | |

| Record name | 3,4,5-Trihydroxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trihydroxybenzhydrazide | |

CAS RN |

5782-85-4 | |

| Record name | 3,4,5-Trihydroxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5782-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data of 3,4,5-Trihydroxybenzohydrazide?

A1: 3,4,5-Trihydroxybenzohydrazide (also known as galloyl hydrazide) has the molecular formula C7H8N2O4. Spectroscopic characterization using Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic peaks corresponding to the various functional groups present in the molecule. [] Additionally, Mass Spectrometry (MS) can be employed to determine the molecular weight and fragmentation pattern of the compound. []

Q2: How does the structure of 3,4,5-Trihydroxybenzohydrazide influence its crystal packing?

A2: The crystal structure of 3,4,5-Trihydroxybenzohydrazide is stabilized by a network of hydrogen bonds. The hydroxyl groups and the hydrazide moiety participate in both intramolecular and intermolecular hydrogen bonding, leading to the formation of a three-dimensional network in the crystal lattice. []

Q3: What are the potential applications of 3,4,5-Trihydroxybenzohydrazide in material science?

A3: Research suggests that 3,4,5-Trihydroxybenzohydrazide shows promise as an additive in natural rubber composites. Studies have demonstrated its potential to enhance the mechanical properties, crosslink density, and antioxidant properties of natural rubber. [] This indicates its potential utility in improving the performance and durability of rubber products.

Q4: How does 3,4,5-Trihydroxybenzohydrazide interact with natural rubber, and what are the observed effects?

A4: When incorporated into natural rubber, 3,4,5-Trihydroxybenzohydrazide acts as a secondary accelerator, influencing the vulcanization process. [] This interaction leads to improved crosslinking of the rubber molecules, resulting in enhanced mechanical strength and stability. Moreover, it exhibits antioxidant properties, potentially protecting the rubber from degradation caused by oxidation. []

Q5: Can 3,4,5-Trihydroxybenzohydrazide be used to synthesize Schiff base ligands and their metal complexes?

A5: Yes, 3,4,5-Trihydroxybenzohydrazide serves as a valuable precursor for synthesizing Schiff base ligands. By reacting it with aldehydes, such as 5-bromo-2-hydroxybenzaldehyde, a Schiff base can be formed. [] This Schiff base can then be used to chelate various metal ions, including Ni(II), Cu(II), Zn(II), and Cd(II), leading to the formation of metal complexes with potentially interesting properties. []

Q6: What are the potential applications of 3,4,5-Trihydroxybenzohydrazide-derived Schiff bases?

A6: Schiff bases derived from 3,4,5-Trihydroxybenzohydrazide, particularly those incorporating ketone functionalities, have shown potential as acetylcholinesterase inhibitors with antioxidant activities. [] This dual functionality makes them interesting candidates for further investigation in the context of Alzheimer's disease treatment.

Q7: Have any computational studies been conducted on 3,4,5-Trihydroxybenzohydrazide and its derivatives?

A7: Yes, molecular docking simulations have been performed to understand the interaction of 3,4,5-Trihydroxybenzohydrazide-derived Schiff bases with the active site of human acetylcholinesterase. [] These simulations provide insights into the potential binding modes and interactions responsible for the observed inhibitory activity.

Q8: Has the environmental impact of 3,4,5-Trihydroxybenzohydrazide been studied?

A8: While the provided research focuses on the synthesis, characterization, and potential applications of 3,4,5-Trihydroxybenzohydrazide, it doesn't delve into its environmental impact or degradation pathways. Further research is needed to assess its ecotoxicological effects and potential for bioaccumulation.

Q9: What analytical techniques are employed to characterize and quantify 3,4,5-Trihydroxybenzohydrazide?

A9: Various analytical techniques are crucial for studying 3,4,5-Trihydroxybenzohydrazide. FTIR spectroscopy is valuable for identifying functional groups present in the molecule. [] MS helps determine the molecular weight and fragmentation patterns, providing structural information. [] Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to gain a deeper understanding of the compound's structure and properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)